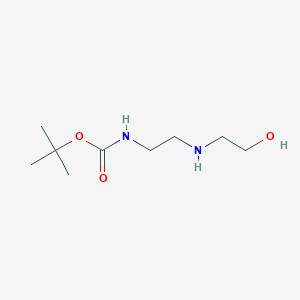

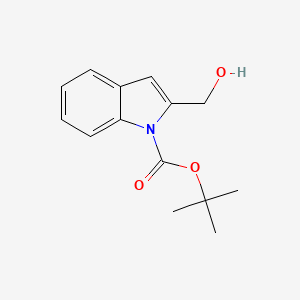

Tert-butyl 5-aminopentanoate

Descripción general

Descripción

Tert-butyl 5-aminopentanoate is a chemical compound that is of interest in the field of organic synthesis, particularly in the synthesis of enantiomerically pure amines and amino acid derivatives. The compound is related to various research efforts aimed at developing efficient synthetic routes for chiral molecules, which are important in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved by kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which is a closely related structure to tert-butyl 5-aminopentanoate . Additionally, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, including a derivative of tert-butyl 5-aminopentanoate, was described using natural or protected l-amino acids, showcasing an efficient synthetic route .

Molecular Structure Analysis

The molecular structure of tert-butyl 5-aminopentanoate and its derivatives can be complex, with the potential for chirality and multiple functional groups. In the context of related compounds, X-ray crystallography and DFT analyses have been used to characterize the molecular and crystal structure of synthesized compounds, revealing details such as intramolecular hydrogen bonding .

Chemical Reactions Analysis

The tert-butyl group in tert-butyl 5-aminopentanoate can serve as a protecting group for the amino functionality during chemical reactions. For example, N-tert-butanesulfinyl imines, which are structurally related to tert-butyl 5-aminopentanoate, have been used as versatile intermediates for the asymmetric synthesis of amines, demonstrating the reactivity of the tert-butyl group in facilitating nucleophilic addition and subsequent deprotection .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of tert-butyl 5-aminopentanoate are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the synthesis of a highly water-soluble stable free radical derivative of a tert-butyl amino compound suggests that the tert-butyl group can impart significant solubility characteristics to the molecule . The stability of these compounds in various conditions, such as pH levels, can also be an important aspect of their physical and chemical properties .

Aplicaciones Científicas De Investigación

Chromogenic Protease Substrates in HIV Research

Tert-butyl 5-aminopentanoate derivatives have been utilized in HIV research. Specifically, a protected derivative of this compound was used for the solid-phase peptide synthesis of oligopeptides, serving as sequence-specific chromogenic protease substrates. These substrates are instrumental in detecting HIV-protease activity, which is a critical aspect of HIV/AIDS research and therapy development (Badalassi et al., 2002).

Synthetic Applications in Organic Chemistry

In the field of organic chemistry, tert-butyl 5-aminopentanoate derivatives have been used as intermediates in various synthetic pathways. For instance, they have been involved in the total synthesis of cryptophycin-24 (Arenastatin A), highlighting their role in constructing complex organic molecules (Eggen et al., 2000). Additionally, they have been applied in the synthesis of (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, a precursor for tumor imaging in positron emission tomography (Liu et al., 2017).

Medicinal Chemistry and Drug Design

In medicinal chemistry, tert-butyl groups, including those in tert-butyl 5-aminopentanoate derivatives, are often incorporated into bioactive compounds. They can modulate properties like lipophilicity and metabolic stability, which are crucial considerations in drug design and development (Westphal et al., 2015).

Enantioselective Synthesis

Tert-butyl 5-aminopentanoate derivatives also find applications in enantioselective synthesis, aiding in the production of chiral compounds. For instance, they have been used in the synthesis of enantiopure non-natural alpha-amino acids, demonstrating their versatility in creating stereochemically complex molecules (Constantinou-Kokotou et al., 2001).

NMR Studies in Protein Research

In protein research, tert-butyl derivatives, including tert-butyl 5-aminopentanoate-related compounds, have been used as NMR tags for studying high-molecular-weight systems and measuring ligand binding affinities. Their unique properties allow for the detection of narrow signals in NMR spectra, facilitating the study of protein structures and interactions (Chen et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 5-aminopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUJPZBBBNJPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)

![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)